![molecular formula C17H27NO4 B049321 (2S)-2-(Adamantan-1-yl)-2-((tert-butoxycarbonyl)amino)acetic acid CAS No. 361441-97-6](/img/structure/B49321.png)
(2S)-2-(Adamantan-1-yl)-2-((tert-butoxycarbonyl)amino)acetic acid
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Overview
Description
“(2S)-2-(Adamantan-1-yl)-2-((tert-butoxycarbonyl)amino)acetic acid” is a chemical compound with the CAS Number: 361441-97-6 . It has a molecular weight of 309.41 . The IUPAC name for this compound is (S)-2-((3S,5S,7S)-adamantan-1-yl)-2-((tert-butoxycarbonyl)amino)acetic acid .
Molecular Structure Analysis
The molecule consists of 27 Hydrogen atoms, 17 Carbon atoms, 1 Nitrogen atom, and 4 Oxygen atoms . It contains a total of 51 bonds, including 24 non-H bonds, 2 multiple bonds, 5 rotatable bonds, 2 double bonds, 4 six-membered rings, and 3 eight-membered rings .Physical And Chemical Properties Analysis
This compound has a storage temperature recommendation of 0-8°C .Scientific Research Applications
Protection of Amines
N-BOC-L-ADAMANTYLGLYCINE: is used for the protection of amines, particularly in the synthesis of complex organic molecules. The Boc group is favored due to its stability under various conditions and its straightforward removal when no longer needed .
Synthesis of Peptides
In peptide synthesis, N-BOC-L-ADAMANTYLGLYCINE serves as a protective group for amino acids. This is crucial for preventing unwanted reactions that could lead to impurities or damage to the peptide chain .
Chemoselective Protection
The compound is employed for the chemoselective protection of amines, amino acids, and peptides. This allows for selective reactions to occur on other functional groups without affecting the protected amine group .
Green Chemistry Applications
N-BOC-L-ADAMANTYLGLYCINE: is part of a green chemistry approach, where it’s used under ultrasound irradiation for the protection of amines. This method is environmentally friendly and avoids the use of harsh conditions or toxic reagents .
Catalyst-Free Conditions
The compound can be used under catalyst-free conditions, which simplifies the process and reduces the cost associated with the synthesis of protected amines and peptides .
Stability in Synthesis
Due to the extreme stability of the Boc group, N-BOC-L-ADAMANTYLGLYCINE is used in synthetic chemistry where stable protective groups are required to withstand various chemical transformations .
Solid-Phase Peptide Synthesis
It is also useful in solid-phase peptide synthesis (SPPS), where the Boc group protects the amino acids on the solid support during the stepwise construction of the peptide chain .
Medicinal Chemistry
In medicinal chemistry, N-BOC-L-ADAMANTYLGLYCINE is used to protect amine groups in drug molecules during the synthesis process, ensuring the integrity of the active pharmaceutical ingredient .
Safety And Hazards
properties
IUPAC Name |
(2S)-2-(1-adamantyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]acetic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H27NO4/c1-16(2,3)22-15(21)18-13(14(19)20)17-7-10-4-11(8-17)6-12(5-10)9-17/h10-13H,4-9H2,1-3H3,(H,18,21)(H,19,20)/t10?,11?,12?,13-,17?/m1/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LJUATQZYDYSZPV-CQCMJFKXSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(C(=O)O)C12CC3CC(C1)CC(C3)C2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@H](C(=O)O)C12CC3CC(C1)CC(C3)C2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H27NO4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50471504 |
Source
|
Record name | (2S)-[(tert-Butoxycarbonyl)amino](tricyclo[3.3.1.1~3,7~]decan-1-yl)acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50471504 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
309.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(2S)-2-(Adamantan-1-yl)-2-((tert-butoxycarbonyl)amino)acetic acid | |
CAS RN |
361441-97-6 |
Source
|
Record name | (2S)-[(tert-Butoxycarbonyl)amino](tricyclo[3.3.1.1~3,7~]decan-1-yl)acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50471504 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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